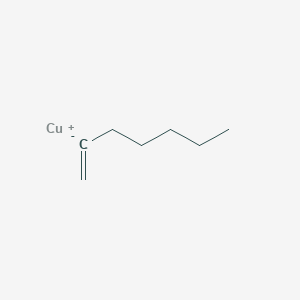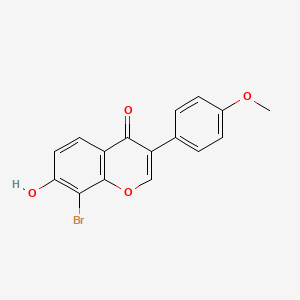
8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxyphenyl group attached to the chromenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the chromenone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, hydroxylation, and methoxylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for debromination.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the debrominated chromenone derivative.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Applications De Recherche Scientifique
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its biological activity.
8-bromo-7-hydroxy-4H-chromen-4-one: Lacks the methoxyphenyl group, which may influence its chemical reactivity and applications.
Uniqueness
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which contribute to its distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
117375-27-6 |
|---|---|
Formule moléculaire |
C16H11BrO4 |
Poids moléculaire |
347.16 g/mol |
Nom IUPAC |
8-bromo-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO4/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(15(12)19)6-7-13(18)14(16)17/h2-8,18H,1H3 |
Clé InChI |
ZZMDYPJBNXQVIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
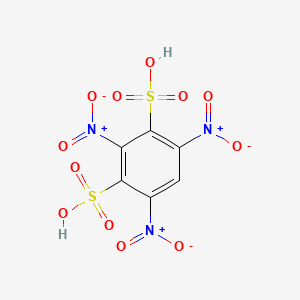
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
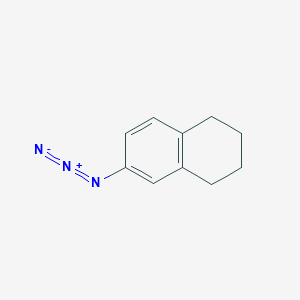
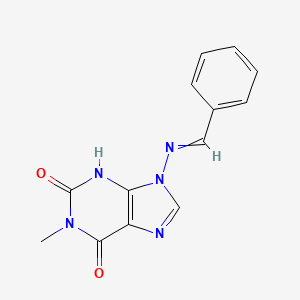
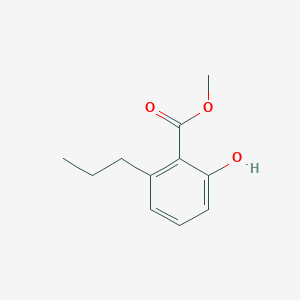
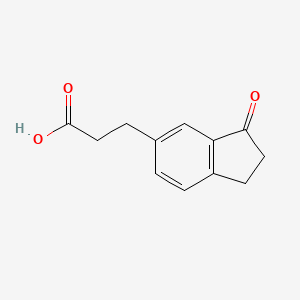
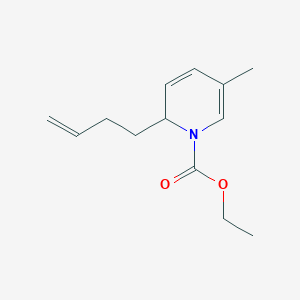
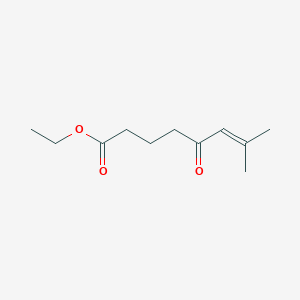
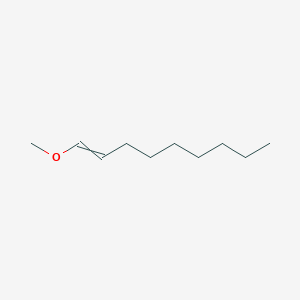
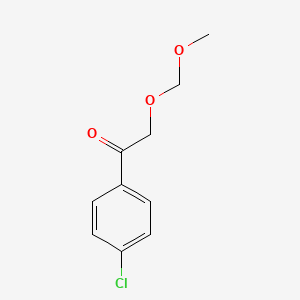
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
